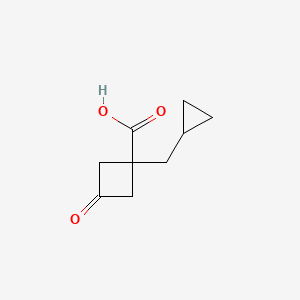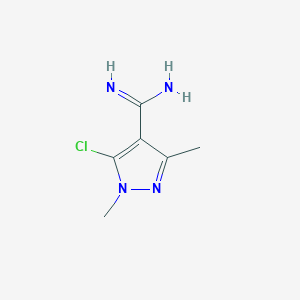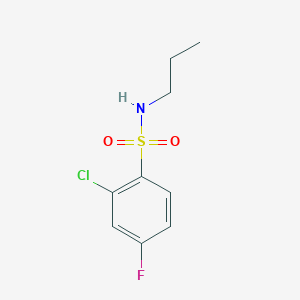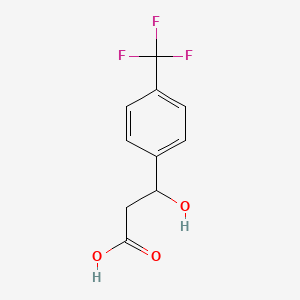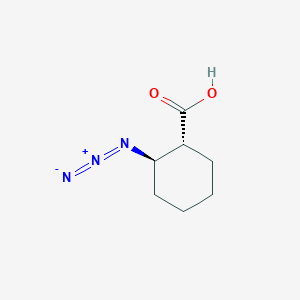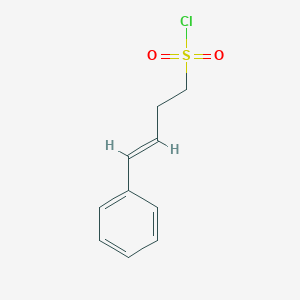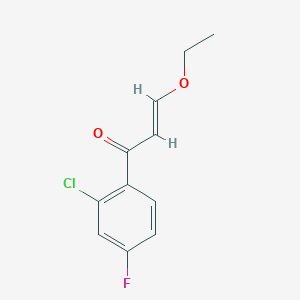![molecular formula C12H20N2 B13525593 4-[(1R)-1-aminoethyl]-N,N-diethylaniline CAS No. 1228566-59-3](/img/structure/B13525593.png)
4-[(1R)-1-aminoethyl]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R)-1-aminoethyl]-N,N-diethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an aminoethyl group attached to the aniline ring, along with two ethyl groups on the nitrogen atom It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]-N,N-diethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. The process typically starts with the preparation of the intermediate compound, which is then subjected to further reactions to introduce the aminoethyl group.
Alkylation of Aniline: Aniline is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N,N-diethylaniline.
Introduction of Aminoethyl Group: The N,N-diethylaniline is then treated with an appropriate reagent, such as ®-1-chloro-2-propanamine, under controlled conditions to introduce the aminoethyl group at the para position of the aniline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R)-1-aminoethyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-[(1R)-1-aminoethyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-[(1R)-1-aminoethyl]-N,N-diethylaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1R)-1-aminoethyl]-2,6-diethylaniline
- 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline
Uniqueness
4-[(1R)-1-aminoethyl]-N,N-diethylaniline is unique due to its specific chiral configuration and the presence of both aminoethyl and diethyl groups. This combination of functional groups imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
1228566-59-3 |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3/t10-/m1/s1 |
Clé InChI |
AOFFRNRKONGMMO-SNVBAGLBSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)[C@@H](C)N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


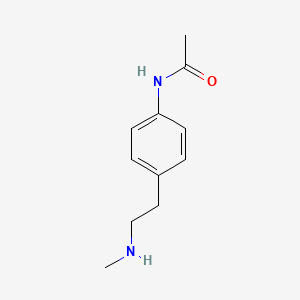
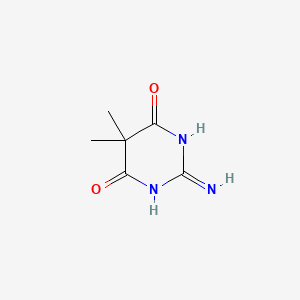
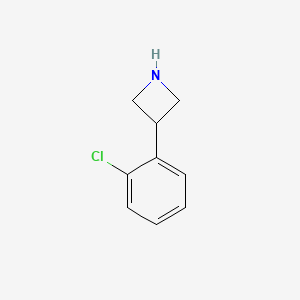
![1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)



